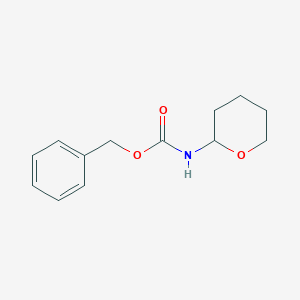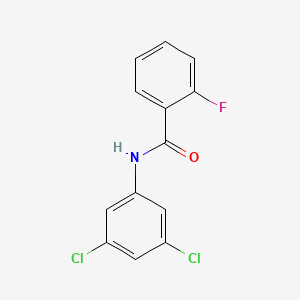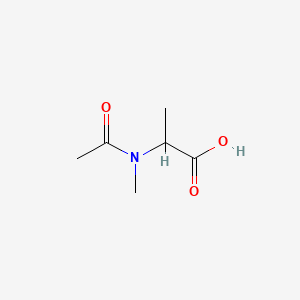
13-Methylhentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylhentriacontane is a branched hydrocarbon with the molecular formula C₃₂H₆₆ . It is a type of methyl-branched alkane, specifically a methyl-substituted hentriacontane. This compound is notable for its presence in various biological systems, where it often plays a role in chemical signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylhentriacontane typically involves the use of configurationally pure α-methylalkanoic acids. These acids are employed to prepare chiral hydrocarbon semiochemicals through asymmetric synthesis . The stereoisomers of this compound can be synthesized using methods that ensure high configurational purity, often greater than 99.6% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques. These methods may include catalytic hydrogenation and the use of chiral catalysts to achieve the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions: 13-Methylhentriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can further saturate the molecule.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common for alkanes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
13-Methylhentriacontane has several applications in scientific research:
Chemistry: Used as a model compound in the study of hydrocarbon behavior and reactions.
Biology: Functions as a kairomone, a chemical signal that benefits the receiver, in various insect species.
Industry: May be used in the development of synthetic pheromones for pest control.
Mecanismo De Acción
The mechanism by which 13-Methylhentriacontane exerts its effects is primarily through chemical signaling. In biological systems, it acts as a kairomone, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors in insects, which detect the presence of this compound and trigger specific behavioral responses .
Comparación Con Compuestos Similares
- 15-Methyltritriacontane
- 15,19-Dimethyltritriacontane
Comparison: 13-Methylhentriacontane is unique due to its specific methyl branching at the 13th carbon position. This structural feature distinguishes it from other methyl-branched alkanes, which may have different branching patterns and, consequently, different chemical and biological properties .
Propiedades
IUPAC Name |
13-methylhentriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDGBBPSIKJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)


